molecular formula C9H11ClFNO B13046001 (1R,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL

Cat. No.: B13046001
M. Wt: 203.64 g/mol
InChI Key: FTSOYUUFUORFAW-ANLVUFKYSA-N
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Description

(1R,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, featuring an amino group, a hydroxyl group, and halogenated aromatic ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-3-fluorobenzaldehyde and ®-2-amino-1-propanol.

    Reaction Conditions: The key steps include the formation of an imine intermediate, followed by reduction to yield the desired product. Common reagents used in these steps include reducing agents like sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions and scalable processes to ensure high yield and purity. These methods often include continuous flow reactions and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.

    Substitution: The halogenated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted aromatic compounds.

Scientific Research Applications

(1R,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL has a wide range of scientific research applications:

    Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key component in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and other bioactive substances.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(5-chloro-3-bromophenyl)propan-2-OL

Uniqueness

The uniqueness of (1R,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL lies in its specific halogenation pattern and chiral configuration, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(3-chloro-5-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1

InChI Key

FTSOYUUFUORFAW-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=CC(=C1)Cl)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)Cl)F)N)O

Origin of Product

United States

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